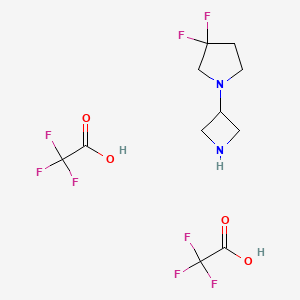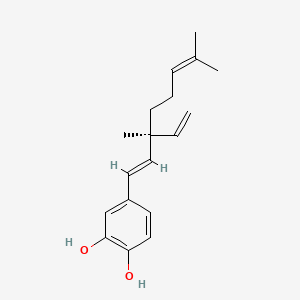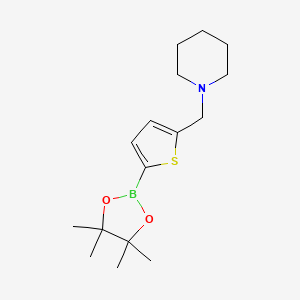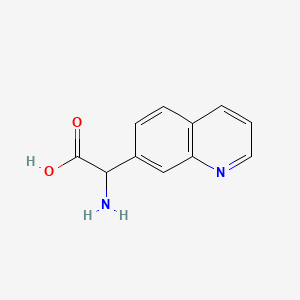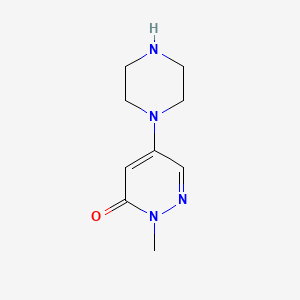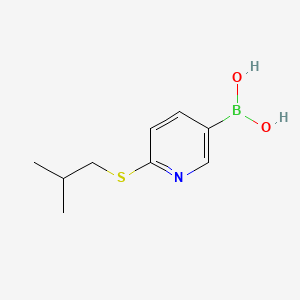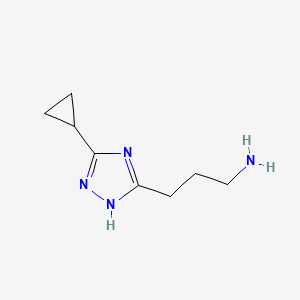
3,5,7-Trimethoxy-1(3H)-isobenzofuranone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5,7-Trimethoxy-1(3H)-isobenzofuranone, commonly known as TMI, is a natural compound found in several plant species. It is a member of the furanocoumarin family of compounds and has been found to possess several biological activities.
Mecanismo De Acción
The mechanism of action of TMI is not fully understood. However, it is believed to exert its biological effects through the modulation of several cellular signaling pathways. It has been found to inhibit the activity of enzymes such as acetylcholinesterase and tyrosinase, which are involved in the pathogenesis of several diseases.
Biochemical and Physiological Effects:
TMI has been found to possess several biochemical and physiological effects. It has been shown to possess antioxidant activity, which makes it useful in the prevention of oxidative stress-related diseases. It has also been found to possess anti-inflammatory activity, which makes it useful in the treatment of inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TMI has several advantages for use in lab experiments. It is a natural compound, which makes it more biologically relevant than synthetic compounds. It is also readily available from natural sources. However, TMI has some limitations for use in lab experiments. It is a relatively complex compound, which makes its synthesis and purification challenging.
Direcciones Futuras
There are several future directions for research on TMI. One area of research is the development of TMI-based drugs for the treatment of neurological disorders. Another area of research is the study of TMI's potential as an anti-cancer agent. Additionally, further research is needed to fully understand the mechanism of action of TMI and its potential for use in the prevention and treatment of various diseases.
Métodos De Síntesis
TMI can be synthesized from several natural sources, including Angelica archangelica, Cnidium monnieri, and Psoralea corylifolia. The most common method of synthesis involves the extraction of the compound from these natural sources followed by purification through various chromatography techniques.
Aplicaciones Científicas De Investigación
TMI has been extensively studied for its pharmacological properties. It has been found to possess antimicrobial, anti-inflammatory, and anticancer activities. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease.
Propiedades
Número CAS |
10513-51-6 |
|---|---|
Nombre del producto |
3,5,7-Trimethoxy-1(3H)-isobenzofuranone |
Fórmula molecular |
C11H12O5 |
Peso molecular |
224.212 |
Nombre IUPAC |
3,5,7-trimethoxy-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C11H12O5/c1-13-6-4-7-9(8(5-6)14-2)10(12)16-11(7)15-3/h4-5,11H,1-3H3 |
Clave InChI |
CZNYBUZEEYZAKA-UHFFFAOYSA-N |
SMILES |
COC1C2=CC(=CC(=C2C(=O)O1)OC)OC |
Sinónimos |
Phthalide, 3,5,7-trimethoxy- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



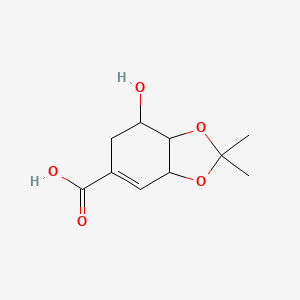
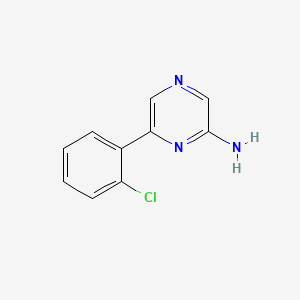
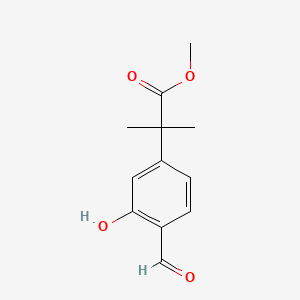
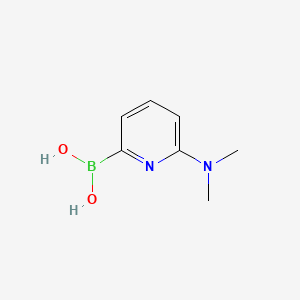
![4-Chloro-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid](/img/structure/B599269.png)
